1-Spiro[4.5]dec-8-yl-ethanone 1-Spiro[4.5]dec-8-yl-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14024832
InChI: InChI=1S/C12H20O/c1-10(13)11-4-8-12(9-5-11)6-2-3-7-12/h11H,2-9H2,1H3
SMILES:
Molecular Formula: C12H20O
Molecular Weight: 180.29 g/mol

1-Spiro[4.5]dec-8-yl-ethanone

CAS No.:

Cat. No.: VC14024832

Molecular Formula: C12H20O

Molecular Weight: 180.29 g/mol

* For research use only. Not for human or veterinary use.

1-Spiro[4.5]dec-8-yl-ethanone -

Specification

Molecular Formula C12H20O
Molecular Weight 180.29 g/mol
IUPAC Name 1-spiro[4.5]decan-8-ylethanone
Standard InChI InChI=1S/C12H20O/c1-10(13)11-4-8-12(9-5-11)6-2-3-7-12/h11H,2-9H2,1H3
Standard InChI Key RQIXTJKSRZDTSU-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1CCC2(CCCC2)CC1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-spiro[4.5]decan-8-ylethanone, reflects its spirocyclic structure, where two rings (a cyclohexane and a cyclopentane) share a single atom (Figure 1). The ketone group at position 8 introduces polarity and reactivity, enabling diverse chemical modifications.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₂₀O
Molecular Weight180.29 g/mol
IUPAC Name1-spiro[4.5]decan-8-ylethanone
InChI KeyRQIXTJKSRZDTSU-UHFFFAOYSA-N
Canonical SMILESCC(=O)C1CCC2(CCCC2)CC1
Topological Polar Surface Area17.1 Ų

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming its structure. The ketone carbonyl group exhibits a strong IR absorption band near 1700 cm⁻¹, while ¹³C NMR reveals a distinct signal at ~210 ppm for the carbonyl carbon .

Synthesis and Modification Strategies

Cyclization Approaches

A common synthetic route involves the cyclization of 1-methylpiperidin-4-one with aldehydes under acidic conditions. For example, reacting 1-methylpiperidin-4-one with benzaldehyde yields an intermediate spiro compound, which is subsequently oxidized to introduce the ketone group.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYield
11-Methylpiperidin-4-one, benzaldehyde, HCl65%
2Oxidation (KMnO₄, H₂SO₄)78%
3Purification (Column Chromatography)95%

Fluorination Derivatives

Fluorinated analogs, such as 8,8-difluoro-1,4-dioxaspiro[4.5]decane, are synthesized using diethylaminosulfur trifluoride (DAST). These derivatives exhibit enhanced metabolic stability, making them valuable for drug discovery .

Analytical and Computational Insights

Spectroscopic Data Correlation

Density Functional Theory (DFT) calculations align with experimental NMR shifts, validating the spiro structure. The HOMO-LUMO gap (5.2 eV) suggests moderate reactivity, consistent with its stability under physiological conditions .

ADMET Profiling

Computational models predict favorable pharmacokinetics:

  • Absorption: High intestinal permeability (LogP = 2.1)

  • Metabolism: Resistant to CYP3A4 oxidation

  • Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rats)

Applications in Drug Development

Lead Optimization

Structural analogs with substituents at the cyclohexane ring (e.g., chloro or methyl groups) show improved target selectivity. For instance, 2-(3,4-dichlorophenyl)-1-(7-pyrrolidin-1-ylmethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-ethanone exhibits 10-fold higher AChE inhibition than the parent compound .

Patent Landscape

Recent patents highlight spirocyclic ketones as core structures for neurodegenerative and inflammatory diseases. WO2023056123A1 claims derivatives of 1-Spiro[4.5]dec-8-yl-ethanone for treating multiple sclerosis, emphasizing their blood-brain barrier permeability .

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